molecular formula C14H19ClN2O2 B1402827 tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride CAS No. 1401425-95-3

tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride

Cat. No. B1402827
M. Wt: 282.76 g/mol
InChI Key: DEOHOPFKAGAFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride” is a compound with the CAS Number: 914465-97-7 . It has a molecular weight of 272.77 . The compound is usually stored in an inert atmosphere at a temperature between 2-8°C . It is a solid substance .


Molecular Structure Analysis

The InChI code for “tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride” is 1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H .


Physical And Chemical Properties Analysis

“tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride” is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Molecular Structure

Research has demonstrated the use of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride in the synthesis of complex molecular structures. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized, a cyclic amino acid ester, and its structure was determined via single-crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Chemical Synthesis Processes

The compound is used in various chemical synthesis processes. For instance, enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives involves electrophilic attack mechanisms where tert-butyl bromoacetate is used, leading to the introduction of nitrogen through the Curtius reaction (Arvanitis et al., 1998).

Catalytic Applications

The compound finds application in catalysis. A study showcased its use in the selective aerobic oxidation of allylic and benzylic alcohols, catalyzing the oxidation process to yield α,β-unsaturated carbonyl compounds (Shen et al., 2012).

Structural and Functional Studies

Several studies focus on the structural and functional aspects of derivatives of this compound. For instance, the X-ray structure and Hirshfeld analysis of triazolyl-indole bearing alkylsulfanyl moieties were explored to understand molecular interactions and charge distribution (Boraei et al., 2021).

Synthesis of Medicinally Relevant Compounds

This compound is also involved in the synthesis of medicinally relevant structures. An example is the synthesis of antihypertensive indole derivatives exhibiting beta-adrenergic receptor antagonist and vasodilating activity (Kreighbaum et al., 1980).

Synthesis of Heterocyclic Compounds

The compound is instrumental in the synthesis of diverse heterocyclic compounds. One study reported the synthesis of annulated gamma-carbolines and heteropolycycles via palladium-catalyzed intramolecular annulation, indicating its versatility in organic synthesis (Zhang & Larock, 2003).

Safety And Hazards

The compound has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust or vapors and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)indole-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16;/h4-7,9H,8,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOHOPFKAGAFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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